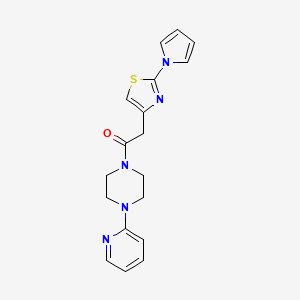![molecular formula C16H20N2O2S2 B4481245 N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE](/img/structure/B4481245.png)
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE
Overview
Description
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a dimethylamino group, a methylsulfanyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the alkylation of primary amines and the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to maintain precise control over reaction parameters. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like LiAlH4 for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds. These products have diverse applications in different fields of research and industry.
Scientific Research Applications
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and aromatic amines, such as:
- Sulfamethoxazole
- Sulfadiazine
- N,N-Dimethylaniline
Uniqueness
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-4-methylsulfanylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c1-18(2)14-6-4-13(5-7-14)12-17-22(19,20)16-10-8-15(21-3)9-11-16/h4-11,17H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTYQCAVXTVECG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-N-4-pyridinyl-3-pyridazinamine](/img/structure/B4481169.png)
![4-[4-(4-biphenylylsulfonyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B4481184.png)
![4-[6-(ethylamino)-2-methyl-4-pyrimidinyl]-N-(4-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B4481191.png)
![2-CHLORO-5-(N-METHYLMETHANESULFONAMIDO)-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]BENZAMIDE](/img/structure/B4481197.png)
![N,N-diethyl-3-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B4481200.png)
![4-[ethyl(ethylsulfonyl)amino]-N-(pyridin-3-yl)benzamide](/img/structure/B4481201.png)
![N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B4481206.png)
![2-phenoxy-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4481207.png)
![2-ethyl-N-(2-pyridinylmethyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4481209.png)

![2-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide](/img/structure/B4481222.png)
![N-[2-methoxy-5-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4481234.png)

![2-(methylthio)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4481264.png)
